S6K-18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S6K-18是一种高度选择性的核糖体蛋白S6激酶β-1(S6K1)抑制剂,S6K1是雷帕霉素复合物1(mTORC1)途径的下游效应器。 该化合物具有52纳摩尔的抑制浓度(IC50),使其成为S6K1的强效抑制剂 。 S6K1在细胞生长、增殖和蛋白质合成中起着至关重要的作用,这使得this compound成为科学研究中的一种有价值的工具,特别是在癌症和代谢疾病领域 .

准备方法

S6K-18的合成路线涉及多个步骤,从市售的起始原料开始。关键步骤包括:

核心结构的形成: 这涉及用适当的胺与取代的噻吩反应,形成核心噻吩-胺结构。

官能团修饰: 然后通过酰化、烷基化和磺化等反应,通过引入各种官能团来修饰核心结构。

This compound的工业生产方法没有很好地记录,因为它主要用于研究目的。一般方法将涉及放大合成路线和优化反应条件,以确保高产率和纯度。

化学反应分析

S6K-18经历各种化学反应,包括:

氧化: this compound可以在特定条件下氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰分子内的某些官能团。

取代: this compound可以进行取代反应,其中分子内的特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

S6K-18在科学研究中具有广泛的应用,包括:

癌症研究: this compound用于研究S6K1在癌细胞生长和增殖中的作用。

代谢疾病: this compound用于研究S6K1在肥胖和II型糖尿病等代谢疾病中的作用。

细胞信号传导: This compound用于研究mTORC1信号通路及其在调节细胞生长、蛋白质合成和其他细胞过程中的作用.

作用机制

S6K-18通过选择性抑制S6K1发挥作用,S6K1是mTORC1途径的关键下游效应器。S6K1磷酸化核糖体蛋白S6,核糖体蛋白S6参与蛋白质合成和细胞生长。 通过抑制S6K1,this compound破坏了该途径,导致蛋白质合成和细胞增殖减少 。 This compound的分子靶标包括S6K1的活性位点,它在该位点结合并阻止激酶磷酸化其底物 .

相似化合物的比较

与其他类似化合物相比,S6K-18在S6K1上的高选择性和效力是独一无二的。一些类似的化合物包括:

PF-4708671: 另一种选择性的S6K1抑制剂,但具有不同的结合特性和效力.

LY-2584702: 一种选择性的S6K1抑制剂,具有不同的化学结构和作用机制.

CCT128930: 一种ATP竞争性S6K1抑制剂,具有不同的选择性和效力.

与这些化合物相比,this compound以其高选择性和效力而脱颖而出,使其成为研究S6K1在各种生物学过程中的特定作用的有价值工具 .

生物活性

S6K-18, a compound related to the S6 kinase family, has garnered attention for its potential biological activities. This article explores its mechanisms, effects on various biological processes, and implications for therapeutic applications.

Overview of S6 Kinases

S6 kinases (S6K) are a family of serine/threonine kinases that play essential roles in cellular growth, metabolism, and apoptosis. They are primarily regulated by the mammalian target of rapamycin (mTOR) pathway, which integrates signals from nutrients, growth factors, and cellular energy status. The most studied isoforms are p70S6K and p85S6K, which have distinct roles in cellular functions.

This compound is thought to exert its biological effects through several key mechanisms:

- Phosphorylation of Substrates : this compound activates multiple downstream substrates involved in protein synthesis and cell growth. It phosphorylates the ribosomal protein S6, enhancing mRNA translation and promoting cell proliferation .

- Regulation of Apoptosis : Evidence suggests that this compound influences apoptotic pathways. Activation of S6K has been linked to the inhibition of pro-apoptotic factors, thereby promoting cell survival under stress conditions .

- Metabolic Regulation : this compound plays a role in metabolic processes by modulating insulin signaling pathways. It has been shown to mediate insulin resistance through activation by inflammatory cytokines like TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Study 1: Cancer Prognosis

A pooled analysis involving 2,819 patients indicated that high levels of phosphorylated S6K1 (p-S6K1) were significantly associated with worse overall survival (OS) rates in solid tumors (HR = 1.706, 95% CI: 1.369–2.125, p < 0.001) . This suggests that targeting S6K pathways could be beneficial in cancer therapy.

Case Study 2: Aging and Lifespan Extension

Research conducted on Drosophila demonstrated that downregulation of S6K led to increased lifespan, indicating a potential role for S6 kinases in aging processes . This finding opens avenues for exploring anti-aging therapies targeting the mTOR/S6K pathway.

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

- Inflammation and Insulin Resistance : Activation of S6K by inflammatory cytokines was shown to contribute to insulin resistance in adipocytes. This highlights the compound's relevance in metabolic diseases such as type 2 diabetes .

- Therapeutic Targeting : Given its involvement in cancer cell proliferation and metabolic regulation, this compound presents a promising target for therapeutic interventions aimed at both malignancies and metabolic disorders.

属性

IUPAC Name |

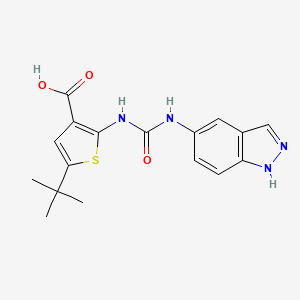

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRFCMMJUFQEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。